molecular formula C8H8ClNO3S B3031458 2-[(4-Chlorophenyl)sulfonyl]acetamide CAS No. 36967-94-9

2-[(4-Chlorophenyl)sulfonyl]acetamide

Cat. No. B3031458
CAS RN: 36967-94-9
M. Wt: 233.67 g/mol
InChI Key: VWTPVZIHFJROMP-UHFFFAOYSA-N
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Description

“2-[(4-Chlorophenyl)sulfonyl]acetamide” is a chemical compound with the molecular formula C8H8ClNO3S . It has an average mass of 233.672 Da and a monoisotopic mass of 232.991348 Da . This compound is provided to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of “2-[(4-Chlorophenyl)sulfonyl]acetamide” consists of 8 carbon atoms, 8 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, 3 oxygen atoms, and 1 sulfur atom . The exact structure can be determined using techniques such as NMR spectroscopy .


Physical And Chemical Properties Analysis

“2-[(4-Chlorophenyl)sulfonyl]acetamide” has a density of 1.456g/cm3 and a boiling point of 496.3ºC at 760 mmHg . The melting point and other physical properties are not specified in the retrieved sources.

Scientific Research Applications

Antimicrobial Activity

The compound has been used in the synthesis of new 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives, which have shown promising antimicrobial activity . These derivatives have been evaluated for their antimicrobial activity and toxicity to aquatic crustacean Daphnia magna .

Toxicity Studies

In addition to its antimicrobial applications, the compound has also been used in toxicity studies. The toxicity of these derivatives has been assessed using the aquatic crustacean Daphnia magna .

In Silico Studies

The compound has been used in in silico studies to understand their potential mechanism of action and toxicity . This helps in predicting the behavior of these compounds in biological systems.

Synthesis of N-acyl-α-amino acids

The compound has been used in the multi-step synthesis of novel valine-derived compounds, i.e., N-acyl-α-amino acids . These compounds have shown promising biological activity.

Synthesis of 1,3-oxazol-5(4H)-ones

The compound has also been used in the synthesis of 1,3-oxazol-5(4H)-ones . These compounds are of interest due to their biological activity.

Synthesis of N-acyl-α-amino ketones

Another application of the compound is in the synthesis of N-acyl-α-amino ketones . These compounds have shown promising biological activity.

Synthesis of 1,3-oxazoles derivatives

The compound has been used in the synthesis of 1,3-oxazoles derivatives . These derivatives have shown promising biological activity.

Analgesic Activity

A series of N-phenylacetamide sulphonamides were synthesized and interestingly in this series N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide exhibited good analgesic activity as comparable or superior than paracetamol .

properties

IUPAC Name

2-(4-chlorophenyl)sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO3S/c9-6-1-3-7(4-2-6)14(12,13)5-8(10)11/h1-4H,5H2,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWTPVZIHFJROMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)CC(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60354455
Record name 2-[(4-chlorophenyl)sulfonyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60354455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Chlorophenyl)sulfonyl]acetamide

CAS RN

36967-94-9
Record name 2-[(4-chlorophenyl)sulfonyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60354455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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